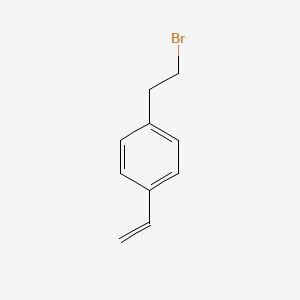
4-(2-Bromoethyl)styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromoethyl)styrene is an organic compound that belongs to the class of styrene derivatives It features a styrene backbone with a bromoethyl group attached to the para position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)styrene typically involves the bromination of 4-ethylstyrene. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods to ensure the product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethyl)styrene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted by nucleophiles, leading to the formation of different functionalized styrenes.
Polymerization: The styrene moiety allows for polymerization reactions, forming polystyrene derivatives with unique properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under controlled conditions to achieve desired polymer characteristics.
Major Products Formed
Functionalized Styrenes: Depending on the nucleophile used, various functional groups can be introduced.
Polystyrene Derivatives: These polymers can exhibit enhanced thermal stability and flame retardant properties.
Scientific Research Applications
4-(2-Bromoethyl)styrene has several applications in scientific research:
Polymer Chemistry: Used as a monomer for the synthesis of flame-retardant polymers.
Materials Science: Incorporated into materials to enhance thermal stability and reduce flammability.
Biomedical Research: Potential use in the development of drug delivery systems and biomedical devices due to its ability to form biocompatible polymers.
Mechanism of Action
The mechanism of action of 4-(2-Bromoethyl)styrene in polymerization involves the formation of free radicals that initiate the polymerization process. The bromoethyl group can participate in radical reactions, leading to the formation of cross-linked polymer networks. These networks enhance the material properties, such as thermal stability and mechanical strength .
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloroethyl)styrene: Similar in structure but with a chloroethyl group instead of a bromoethyl group.
4-(3-Bromopropyl)styrene: Features a longer alkyl chain with a bromine atom.
Uniqueness
4-(2-Bromoethyl)styrene is unique due to its specific bromoethyl substitution, which imparts distinct reactivity and properties compared to its analogs. The presence of the bromine atom enhances its ability to undergo free radical reactions, making it particularly useful in the synthesis of flame-retardant materials .
Properties
CAS No. |
2499-63-0 |
|---|---|
Molecular Formula |
C10H11Br |
Molecular Weight |
211.10 g/mol |
IUPAC Name |
1-(2-bromoethyl)-4-ethenylbenzene |
InChI |
InChI=1S/C10H11Br/c1-2-9-3-5-10(6-4-9)7-8-11/h2-6H,1,7-8H2 |
InChI Key |
MPDKBJPVJSVPPC-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13682527.png)
![3-Methyloxazolo[4,5-d]pyridazine-2,7(3H,6H)-dione](/img/structure/B13682534.png)
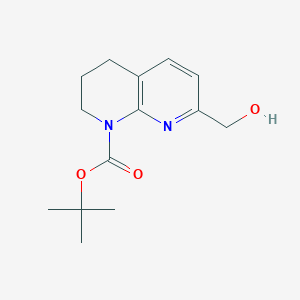
![2-[5-Fluoro-2-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13682547.png)
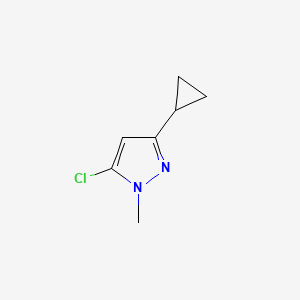
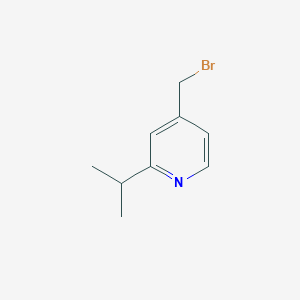
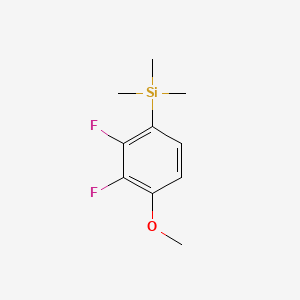

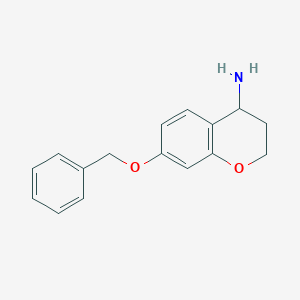
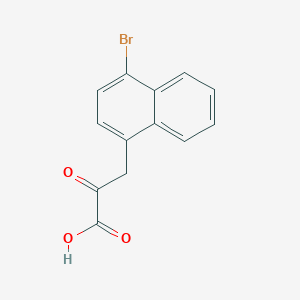


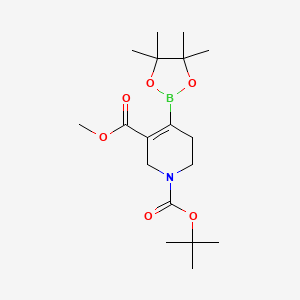
![Methyl (S)-5-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B13682601.png)
